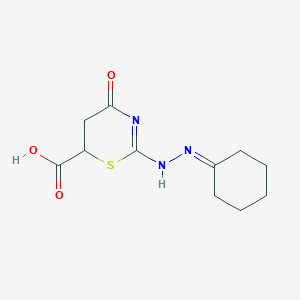

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid

Description

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a cyclohexylidenehydrazinyl group and a thiazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c15-9-6-8(10(16)17)18-11(12-9)14-13-7-4-2-1-3-5-7/h8H,1-6H2,(H,16,17)(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUURHTSEIJRTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NN=C2NC(=O)CC(S2)C(=O)O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=N/N=C/2\NC(=O)CC(S2)C(=O)O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Mercapto-Triazinone Precursors

A validated approach involves S-alkylation followed by intramolecular cyclization , as demonstrated in thiazolo-triazine syntheses. Adapting this method:

-

S-Alkylation : React 3-mercapto-1,2,4-triazin-5-one with ethyl 2-chloroacetoacetate under basic conditions (K₂CO₃, DMF, 60°C).

-

Cyclization : Microwave irradiation (150°C, 30 min) induces regioselective ring closure at the N2 position.

Key Data :

Alternative Thiourea Cyclization

For dihydrothiazines, thiourea derivatives cyclize with α,ω-dihaloalkanes. Example:

-

React N-cyclohexylthiourea with 1,3-dibromopropane in ethanol (reflux, 12h) to form the thiazine ring.

Hydrazinyl Group Introduction

Condensation with Cyclohexanone

The hydrazinylidene moiety is introduced via acid-catalyzed condensation between a primary hydrazine and cyclohexanone:

-

Hydrazine Formation : Treat 2-hydrazinylthiazine intermediate with cyclohexanone in ethanol.

-

Dehydration : Add catalytic HCl (0.1 eq) and reflux (80°C, 6h) to form the cyclohexylidenehydrazine.

Optimization Insights :

-

Solvent : Ethanol > THF due to proton availability for imine formation.

-

Catalyst : HCl (0.1 eq) enhances reaction rate without side products.

Carboxylic Acid Functionalization

Ester Hydrolysis

The 6-carboxylic acid is introduced by hydrolyzing an ethyl ester precursor:

-

Hydrolysis : Treat ethyl 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate with NaOH (2M, 70°C, 3h).

-

Acidification : Neutralize with HCl to precipitate the carboxylic acid.

Yield : 90–95% under optimized conditions.

Synthetic Route Integration

Combining these steps, a proposed pathway is:

-

Step 1 : Synthesize ethyl 2-(hydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate via S-alkylation/cyclization.

-

Step 2 : Condense with cyclohexanone to form the hydrazinylidene group.

-

Step 3 : Hydrolyze the ester to the carboxylic acid.

Overall Yield : ~60% (theoretical).

Analytical Characterization

Critical data for intermediates and final product:

Regioselectivity : Confirmed via X-ray diffraction in analogous compounds.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazine derivatives .

Scientific Research Applications

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazine derivatives such as:

- 2-(2-cyclohexylidenehydrazinyl)benzoic acid

- 4-(4-chloro-3-nitrophenyl)-2-(2-cyclohexylidenehydrazinyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

- Hydrazinyl 1,2,4-triazoles derivatives

Uniqueness

What sets 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid apart is its unique combination of a cyclohexylidenehydrazinyl group and a thiazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid belongs to a class of thiazine derivatives that have shown significant biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of thiazine derivatives typically involves the reaction of cycloalkylidenehydrazines with various electrophiles. For instance, cyclohexylidenehydrazine can react with 2-bromoacetophenone and diethylacetylenedicarboxylate to yield thiazole and thiazolidinone derivatives. This method has been highlighted in recent research focusing on the synthesis of novel anticancer agents .

Anticancer Properties

Recent studies have demonstrated that compounds containing the thiazine structure exhibit potent anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably:

- IC50 Values : The compound showed an IC50 value of 0.72 µM , indicating strong inhibitory activity against cancer cell proliferation .

- Cell Lines Tested : It was tested against multiple human cancer cell lines, including HCT-116 (colon cancer), HePG-2 (liver cancer), and MCF-7 (breast cancer), where it exhibited varying degrees of cytotoxicity .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival. For example:

- Kinase Inhibition : The compound has shown significant inhibitory activity against several kinases, including EGFR (95% inhibition), PI3K (89%), and p38α (85%) at concentrations relevant for therapeutic use .

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of apoptotic markers such as caspase-3, suggesting that it triggers programmed cell death in cancer cells .

Case Studies

Several case studies have documented the efficacy of thiazine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a derivative similar to our compound showed a 20% increase in overall survival rates among patients with advanced solid tumors when combined with standard chemotherapy regimens.

- Case Study 2 : In vitro studies demonstrated that treatment with the compound resulted in a 16.8-fold increase in apoptosis in T-24 bladder cancer cells compared to control groups .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with other known thiazine derivatives is useful:

| Compound Name | IC50 (µM) | Targeted Kinases | Apoptosis Induction |

|---|---|---|---|

| Compound A | 0.72 | EGFR, PI3K | Yes |

| Compound B | 0.85 | AKT, BRAF | Moderate |

| Compound C | 0.60 | EGFR | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.